1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide
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Overview
Description
1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of significant interest due to its potential pharmacological properties and its presence in various biologically active molecules .
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide typically involves the introduction of the 3-carboxamide moiety using palladium-catalyzed aminocarbonylation methodology. This process employs carbon monoxide gas generated ex situ using a two-chamber reactor (COware®). The functional group tolerance of this optimized aminocarbonylation protocol allows for the synthesis of a range of diversely substituted C-3 carboxamide pyrazolo[3,4-b]pyridines in excellent yields of up to 99% .
Chemical Reactions Analysis
1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Coupling Reactions: The pyrazolo[3,4-b]pyridine core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazolo[3,4-b]pyridine core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide can be compared with other similar compounds, such as:
1,3-Disubstituted Pyrazolo[3,4-b]pyridines: These compounds, like riociguat and vericiguat, possess vasodilatory properties and are used in the treatment of cardiovascular diseases.
Pyrazole Derivatives: These compounds are widely studied for their biological activities, including anticancer and antimicrobial properties.
Pyridine Derivatives: These compounds are essential in the pharmaceutical industry, with various applications in drug discovery and development.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H9BrN4O |
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Molecular Weight |
317.14 g/mol |
IUPAC Name |
1-(3-bromophenyl)pyrazolo[3,4-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9BrN4O/c14-8-3-1-4-9(7-8)18-13-10(5-2-6-16-13)11(17-18)12(15)19/h1-7H,(H2,15,19) |
InChI Key |
OTADSOLRACVZCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C3=C(C=CC=N3)C(=N2)C(=O)N |
Origin of Product |
United States |
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